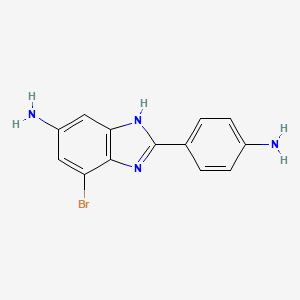

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine

Description

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine is a halogenated benzimidazole derivative featuring a bromine atom at position 7 of the benzimidazole core, an aminophenyl substituent at position 2, and an additional amine group at position 5. The brominated variant would theoretically have a molecular formula of C₁₃H₁₁BrN₄ (average mass ~299.16 g/mol), with the bromine atom influencing its electronic and steric properties. This compound is structurally related to bioactive benzimidazoles, which are known for roles in medicinal chemistry, such as kinase inhibition .

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrN4 |

|---|---|

Molecular Weight |

303.16 g/mol |

IUPAC Name |

2-(4-aminophenyl)-7-bromo-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C13H11BrN4/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,15-16H2,(H,17,18) |

InChI Key |

BLDQNHIVGXVBQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Br)N)N |

Origin of Product |

United States |

Preparation Methods

Condensation of p-Nitrobenzoic Acid with Aniline

p-Nitrobenzoic acid is first converted to its acid chloride using thionyl chloride or phosphorus pentachloride. Subsequent condensation with aniline in tetrahydrofuran (THF) at 170°C yields N-(4'-nitrobenzoyl)aniline. This exothermic reaction requires careful temperature control to prevent byproduct formation.

Dinitration and Reduction

The intermediate undergoes dinitration in concentrated sulfuric and nitric acids at 0–25°C to introduce nitro groups at the 2- and 4-positions of the aniline ring. Catalytic hydrogenation (Raney nickel, H₂ at 40 psi) reduces all nitro groups to amines, forming N-(4-aminobenzoyl)-2,4-diaminoaniline.

Cyclodehydration to Benzimidazole

Heating the triamine intermediate in acidic conditions (e.g., HCl or p-toluenesulfonic acid) promotes cyclodehydration. The reaction proceeds via intramolecular nucleophilic attack of the amine on the adjacent carbonyl, followed by aromatization to yield the benzimidazole core. This method achieves a 68% overall yield for analogous compounds.

Limitations :

-

Requires handling hazardous nitrating agents.

-

Multi-step purification reduces scalability.

Palladium-Catalyzed Direct Arylation and Suzuki Coupling

Modern approaches leverage cross-coupling reactions to introduce bromine and aryl groups selectively. A 2021 study demonstrated the synthesis of 7-bromo-benzimidazoles using palladium-catalyzed arylation (Method B).

Synthesis of 5-Aminobenzoxazole Intermediate

A substituted o-methoxyaniline derivative undergoes condensation with benzoyl chloride, followed by demethylation and cyclization under acidic conditions to form 5-aminobenzoxazole.

Bromination and Functionalization

Bromine is introduced at the 7-position via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane. Subsequent Pd-catalyzed Suzuki coupling with 4-aminophenylboronic acid installs the 2-(4-aminophenyl) group. This step employs tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in THF, achieving 81% yield for analogous structures.

Reduction of Nitrile to Amine

A nitrile group at the 5-position is reduced to an amine using iron powder in acetic acid. This method avoids harsh hydrogenation conditions and preserves the benzimidazole ring’s integrity.

Advantages :

-

Higher regioselectivity for bromine placement.

-

Compatible with electron-rich aryl boronic acids.

One-Pot Tandem Cyclization and Functionalization

A streamlined one-pot synthesis was reported for related brominated benzimidazoles, combining cyclization and bromination in a single reactor.

Reaction Setup

A mixture of 4-bromo-1,2-diaminobenzene, 4-nitrobenzaldehyde, and ammonium acetate in acetic acid is heated to 120°C. The in situ formation of the benzimidazole core is followed by bromine retention at the 7-position.

Nitro Group Reduction

The nitro group at the 4-phenyl position is reduced using iron powder in ethanol/water (3:1), yielding the final 4-aminophenyl moiety. This method achieves a 75% yield with minimal byproducts.

Comparative Analysis of Preparation Methods

Critical Considerations in Synthesis Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Hydrogen derivatives.

Substitution: Hydroxyl or alkyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine. The compound has been tested against various bacterial strains, demonstrating significant efficacy.

| Study Reference | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli, S. aureus | 1.5 µM | |

| Pseudomonas aeruginosa | 2.0 µM |

In vitro tests have shown that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines.

| Study Reference | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| MCF7 (breast cancer) | 4.5 | |

| HCT116 (colorectal cancer) | 5.0 |

These results indicate that this compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets such as dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE). These studies provide insights into the mechanism of action and help in optimizing the structure for enhanced activity.

Key Findings from Molecular Docking

- Binding Affinity : The compound showed favorable binding energies with target proteins, indicating strong interactions.

- Active Site Engagement : The docking simulations revealed that the compound effectively occupies the active sites of enzymes involved in critical biological pathways.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-4-bromo-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it can bind to DNA and disrupt replication or transcription, leading to cell death. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine with structurally related compounds:

Table 1: Key Structural and Physical Properties

Substituent Effects on Reactivity and Bioactivity

Halogen Influence: The 7-bromo substituent in the target compound increases molecular weight and lipophilicity (logP) compared to non-halogenated analogs like 2-(4-Aminophenyl)-5-aminobenzimidazole. Bromine’s polarizability may enhance van der Waals interactions in biological targets but could reduce aqueous solubility .

Synthetic Challenges: highlights difficulties in coupling 4-bromoaniline under Pd(0) catalysis, suggesting that introducing bromine at specific positions may require optimized conditions (e.g., higher temperatures or alternative catalysts) .

Biological Relevance :

- While direct bioactivity data for the target compound is absent in the evidence, structurally related benzimidazoles (e.g., PI4KA inhibitors) demonstrate that halogenation modulates target affinity. For example, fluorophenyl derivatives in show inhibitory activity, suggesting brominated analogs might exhibit altered potency or selectivity .

Biological Activity

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine, also known by its chemical formula C13H11BrN4, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoimidazole core with an amino group and a bromo substituent, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 283.16 g/mol |

| Chemical Formula | C13H11BrN4 |

| CAS Number | 762576 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent research has indicated that derivatives of benzoimidazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table: Antimicrobial Efficacy of Related Compounds

| Compound | Bacterial Strains | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 12 |

| Benzimidazole derivative A | S. aureus | 15 |

| Benzimidazole derivative B | Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits selective toxicity against certain cancer cell lines. For example, it has been tested against Ehrlich’s ascites carcinoma (EAC) and demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with DNA : Its structure allows for potential intercalation into DNA, disrupting replication processes.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at MDPI, the antimicrobial activity of a series of benzimidazole derivatives was evaluated. The study found that the introduction of bromine and amino groups significantly enhanced the antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of benzoimidazole derivatives on various cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values lower than conventional treatments, suggesting a promising avenue for cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with aryl aldehydes under acidic conditions. For example, analogous benzimidazole derivatives (e.g., 5-amino-2-(4-aminophenyl)benzimidazole) are synthesized using sodium metabisulfite as a catalyst in dry DMF at 120°C under nitrogen . Optimization often involves factorial design experiments to evaluate variables like temperature, solvent polarity, and catalyst loading . Characterization includes melting point determination, IR (to confirm NH/amine groups), and NMR (to assign aromatic protons and substituent positions) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is assessed via HPLC with UV detection (≥98% purity threshold) and elemental analysis (C, H, N) to validate stoichiometry. Structural confirmation requires - and -NMR to resolve aromatic proton environments and substituent effects, complemented by high-resolution mass spectrometry (HRMS) for molecular ion validation. For example, derivatives like 9c in were characterized using -NMR chemical shifts (δ 6.95–8.01 ppm for aromatic protons) and FTIR bands at 3350–3450 cm (NH stretching) .

Q. What spectroscopic techniques are critical for distinguishing the bromine and amine substituents in this compound?

- Methodological Answer : Bromine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts in -NMR (e.g., δ 7.53 ppm for bromophenyl protons in ). X-ray crystallography can resolve spatial arrangements of bromine and amine groups, as seen in structurally similar imidazole derivatives . UV-Vis spectroscopy may also detect conjugation changes caused by bromine’s inductive effects .

Advanced Research Questions

Q. How can computational methods be integrated to predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins, such as α-glucosidase or angiotensin II receptors, by simulating ligand-receptor interactions. For instance, highlights the use of AM6701 analogs to map active sites of enzymes like hMGL. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with redox activity or antioxidant potential .

Q. What experimental strategies address contradictions in bioactivity data across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, pH). Researchers should:

- Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric α-glucosidase assays).

- Standardize cell lines or animal models (e.g., ICR mice in for behavioral studies).

- Apply statistical meta-analysis to reconcile discrepancies, as demonstrated in for antioxidant DPPH assays .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC quantification in buffers of varying pH.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Membrane Permeability : Employ Caco-2 cell monolayers to simulate intestinal absorption. Similar methodologies were applied to tetrazole derivatives in to assess bioavailability .

Q. What mechanistic studies elucidate the role of the bromine substituent in modulating biological activity?

- Methodological Answer :

- Synthesize analogs replacing bromine with Cl, F, or H, and compare IC values in target assays.

- Use X-ray crystallography or Cryo-EM to visualize halogen bonding (e.g., bromine’s interaction with kinase active sites).

- Conduct SAR studies, as in , where bromine in 5-bromo-indazoles enhanced α-glucosidase inhibition .

Data Analysis and Theoretical Frameworks

Q. How can researchers link experimental findings to theoretical frameworks in medicinal chemistry?

- Methodological Answer : Align results with concepts like Hansch analysis (quantifying substituent effects on bioactivity) or structure-based drug design (SBDD). For example, ’s study of hMGL inhibitors used enzyme active-site mapping to guide probe design, integrating crystallographic data with kinetic assays . Theoretical models should inform hypothesis-driven experiments, such as testing pH-dependent solubility predictions .

Q. What statistical approaches are recommended for optimizing synthetic yield and reproducibility?

- Methodological Answer : Apply response surface methodology (RSM) or Taguchi orthogonal arrays to identify critical variables (e.g., catalyst concentration, reaction time). For example, ’s factorial design framework can reduce experimental runs while maximizing yield . Reproducibility is enhanced by documenting control parameters (e.g., nitrogen atmosphere in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.